4-[(E)-pent-2-en-3-yl]morpholine
Description
4-[(E)-Pent-2-en-3-yl]morpholine is a substituted morpholine derivative characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with an (E)-pent-2-en-3-yl substituent at the 4-position. This compound’s stereochemistry and unsaturated side chain influence its physicochemical properties, such as solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-[(E)-pent-2-en-3-yl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3/b9-3+ |
InChI Key |
IVDKYUOUZKYWNU-YCRREMRBSA-N |
Isomeric SMILES |
CC/C(=C\C)/N1CCOCC1 |
Canonical SMILES |
CCC(=CC)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-2-pentene typically involves the reaction of morpholine with 2-pentene. One common method is the nucleophilic addition of morpholine to 2-pentene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the addition process.
Industrial Production Methods: In industrial settings, the production of 3-Morpholino-2-pentene can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholino-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of 3-Morpholino-2-pentene.
Reduction: Saturated morpholine derivatives.
Substitution: Halogenated morpholine compounds.
Scientific Research Applications
3-Morpholino-2-pentene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholino-2-pentene involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes morpholine derivatives with analogous unsaturated or aryl-substituted side chains, highlighting structural and functional differences:
Functional Comparisons
- Anticancer Potential: Quinoline-linked morpholines (e.g., compound 6 ) exhibit targeted cytotoxicity, suggesting that conjugation with aromatic systems enhances therapeutic specificity compared to aliphatic-substituted derivatives.
- Synthetic Versatility : Morpholine derivatives with propargyl or pyrrolidine substituents (e.g., compound 6 and ) demonstrate adaptability in medicinal chemistry, enabling modular drug design.
Research Findings and Implications
- Synthetic Routes : The synthesis of 4-[(E)-pent-2-en-3-yl]morpholine could draw from methods used for compound 9b, such as Wittig reactions or nucleophilic substitutions with morpholine . However, stereochemical control during double-bond formation would require catalysts or chiral auxiliaries, as seen in asymmetric syntheses (e.g., ).
- Preliminary assays could follow protocols used for VPC-14449 or compound 6 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
